Aminooxy-PEG3-azide
Aminooxy-PEG3-azide
A bi-functional linker with potential applications in oligonucleotide Click ligations.
Aminooxy-PEG3-azide is a PEG derivative containing an aminooxy group and an azide group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Aminooxy-PEG3-azide is a PEG derivative containing an aminooxy group and an azide group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Brand Name:
Vulcanchem
CAS No.:
1306615-51-9
VCID:
VC0518531
InChI:
InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2
SMILES:
C(COCCOCCOCCON)N=[N+]=[N-]
Molecular Formula:
C8H18N4O4
Molecular Weight:
234.26
Aminooxy-PEG3-azide
CAS No.: 1306615-51-9
Cat. No.: VC0518531
Molecular Formula: C8H18N4O4
Molecular Weight: 234.26
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A bi-functional linker with potential applications in oligonucleotide Click ligations. Aminooxy-PEG3-azide is a PEG derivative containing an aminooxy group and an azide group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. |
|---|---|
| CAS No. | 1306615-51-9 |
| Molecular Formula | C8H18N4O4 |
| Molecular Weight | 234.26 |
| IUPAC Name | O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine |
| Standard InChI | InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2 |
| Standard InChI Key | WSRXFPCTWIFEOF-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCON)N=[N+]=[N-] |
| Appearance | Solid powder |
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